Noratropina

Descripción general

Descripción

Noratropine is a metabolite of Atropine (A794625).

Aplicaciones Científicas De Investigación

Síntesis Farmacéutica

La noratropina es un intermedio importante en la semisíntesis de ciertos medicamentos . Por ejemplo, se utiliza en la síntesis del broncodilatador bromuro de ipratropio , que está en la lista de medicamentos esenciales de la OMS .

N-Desmetilación Electroquímica

La this compound se puede sintetizar mediante un método de N-desmetilación electroquímica eficiente y selectivo de alcaloides de tropano . Este método evita el uso de agentes oxidantes peligrosos y solventes tóxicos, lo que lo convierte en un enfoque más seguro y respetuoso con el medio ambiente .

N-Desmetilación Oxidativa

Otro método para preparar this compound es la N-desmetilación oxidativa de la atropina . Este proceso implica la eliminación de un grupo metilo de la atropina, lo que da como resultado la formación de this compound .

Química Analítica

En química analítica, la this compound se puede utilizar como estándar para el análisis de atropina y sus respectivas impurezas en productos farmacéuticos de autoinyección . Se puede desarrollar un método UHPLC sensible, preciso y exacto para este propósito .

Investigación sobre Alcaloides de Tropano

La this compound es un derivado de nortropano, y la N-desmetilación de los alcaloides de tropano a sus derivados de nortropano es un paso clave en la semisíntesis de algunos agentes terapéuticos importantes . Por lo tanto, la this compound juega un papel crucial en la investigación sobre alcaloides de tropano .

Química Verde

El método de N-desmetilación electroquímica utilizado para sintetizar this compound es un ejemplo práctico de química verde . Evita el uso de agentes oxidantes peligrosos, solventes tóxicos y catalizadores a base de metales, contribuyendo al desarrollo de procesos químicos más sostenibles .

Mecanismo De Acción

Target of Action

Noratropine, also known as Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-azabicyclo(3.2.1)oct-3-yl ester, primarily targets muscarinic receptors . These receptors play a crucial role in the parasympathetic nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .

Mode of Action

Noratropine acts as a competitive antagonist at muscarinic receptors . It binds to these receptors and blocks the effects of acetylcholine, a neurotransmitter in the parasympathetic system . This interaction results in the reversal of excessive parasympathetic stimulation .

Biochemical Pathways

The primary biochemical pathway affected by noratropine is the cholinergic pathway . By antagonizing the action of acetylcholine at muscarinic receptors, noratropine reduces parasympathetic activity, affecting downstream effects such as heart rate and smooth muscle contraction .

Pharmacokinetics

Noratropine is well absorbed after administration and is distributed throughout various body tissues and fluids . It undergoes hepatic metabolism , with major metabolites including noratropine, atropin-n-oxide, tropine, and tropic acid . A significant portion of noratropine is destroyed by enzymatic hydrolysis, especially in the liver . Approximately 50% of the dose is excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of noratropine’s action primarily involve the reduction of parasympathetic activity . This can lead to an increase in heart rate, reduction in smooth muscle contraction, and decrease in glandular secretion .

Action Environment

The action, efficacy, and stability of noratropine can be influenced by various environmental factors. For instance, the presence of other drugs with anticholinergic activity, such as antidepressants and antispasmodics, can increase the risk of potential adverse effects such as urinary retention, constipation, and dry mouth . Additionally, the drug’s action can be affected by the patient’s physiological state, such as renal insufficiency or enlarged prostate .

Análisis Bioquímico

Biochemical Properties

Noratropine is a product of the metabolism of atropine . It interacts with various enzymes, proteins, and other biomolecules in the body. For instance, it is a product of N-demethylation, a metabolic process involving the removal of a methyl group from a nitrogen atom of a molecule .

Cellular Effects

The effects of Noratropine on various types of cells and cellular processes are largely derived from its parent compound, atropine. Atropine influences cell function by blocking the action of acetylcholine, a neurotransmitter, on its receptors in nerve cells .

Molecular Mechanism

Noratropine exerts its effects at the molecular level through its interactions with various biomolecules. As a metabolite of atropine, it likely shares some of the same mechanisms of action, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on atropine, its parent compound, have shown that it is metabolized in the liver to various metabolites, including Noratropine .

Dosage Effects in Animal Models

Studies on atropine have shown that it has a wide range of effects depending on the dosage, with higher doses causing more pronounced anticholinergic effects .

Metabolic Pathways

Noratropine is involved in the metabolic pathways of atropine. It is produced through N-demethylation, a process that involves the removal of a methyl group from a nitrogen atom of a molecule .

Transport and Distribution

As a small, lipophilic molecule, it is likely able to diffuse across cell membranes .

Subcellular Localization

As a small, lipophilic molecule, it is likely able to diffuse across cell membranes and could potentially be found in various compartments or organelles within the cell .

Propiedades

IUPAC Name |

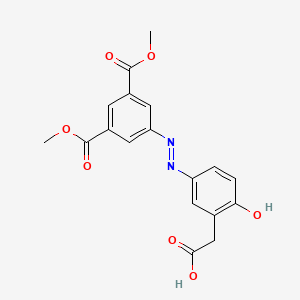

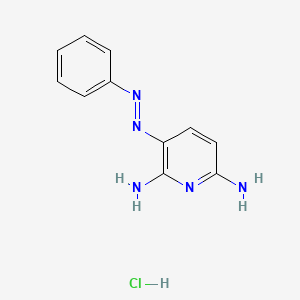

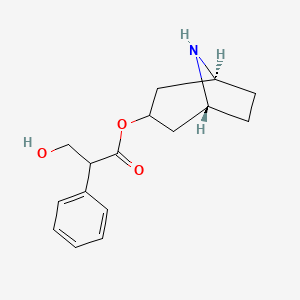

[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c18-10-15(11-4-2-1-3-5-11)16(19)20-14-8-12-6-7-13(9-14)17-12/h1-5,12-15,17-18H,6-10H2/t12-,13+,14?,15? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKYNAZQGVYHIB-DGKWVBSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)OC(=O)C(CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2)OC(=O)C(CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16839-98-8 | |

| Record name | Noratropine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016839988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORATROPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN61DB9OW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-[[amino-(sulfoamino)phosphoryl]amino]pentanoyl]amino]propanoyl]amino]-6-(diaminomethylideneamino)hexanoic acid](/img/structure/B1679767.png)